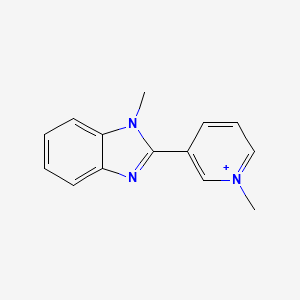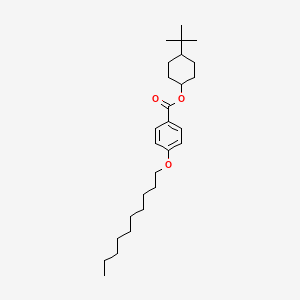![molecular formula C22H27ClN2O2 B11538176 4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide](/img/structure/B11538176.png)
4-[(4-chlorobenzyl)oxy]-N'-[(2Z)-octan-2-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-CHLOROPHENYL)METHOXY]-N’-[(2Z)-OCTAN-2-YLIDENE]BENZOHYDRAZIDE is a complex organic compound characterized by its unique molecular structure It consists of a chlorophenyl group, a methoxy group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-CHLOROPHENYL)METHOXY]-N’-[(2Z)-OCTAN-2-YLIDENE]BENZOHYDRAZIDE typically involves multiple steps. One common method is the condensation reaction between 4-chlorophenylmethanol and benzohydrazide in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-CHLOROPHENYL)METHOXY]-N’-[(2Z)-OCTAN-2-YLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-CHLOROPHENYL)METHOXY]-N’-[(2Z)-OCTAN-2-YLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-CHLOROPHENYL)METHOXY]-N’-[(2Z)-OCTAN-2-YLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-4′-METHOXYCHALCONE: Similar in structure but differs in the presence of a chalcone moiety.
(4-CHLOROPHENYL)(4-METHOXYPHENYL)METHANONE: Shares the chlorophenyl and methoxy groups but has a different core structure.
Uniqueness
4-[(4-CHLOROPHENYL)METHOXY]-N’-[(2Z)-OCTAN-2-YLIDENE]BENZOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and development.
Properties
Molecular Formula |
C22H27ClN2O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(Z)-octan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C22H27ClN2O2/c1-3-4-5-6-7-17(2)24-25-22(26)19-10-14-21(15-11-19)27-16-18-8-12-20(23)13-9-18/h8-15H,3-7,16H2,1-2H3,(H,25,26)/b24-17- |
InChI Key |
MNJKSQGGAVXWKV-ULJHMMPZSA-N |
Isomeric SMILES |
CCCCCC/C(=N\NC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)/C |
Canonical SMILES |
CCCCCCC(=NNC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11538100.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11538105.png)

![2-bromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11538121.png)

![3-[(E)-({2-[(4-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538131.png)
![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11538134.png)
![N-[4-({[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B11538138.png)

![N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide](/img/structure/B11538155.png)
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B11538163.png)
![2,4-dichloro-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B11538167.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538174.png)
![(2R,3R,10bS)-2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11538175.png)
